molecular formula C7H3ClF2O2 B15259962 2,3-Difluorophenyl chloroformate

2,3-Difluorophenyl chloroformate

Cat. No.: B15259962
M. Wt: 192.55 g/mol
InChI Key: IUSYIPWZPSPTSL-UHFFFAOYSA-N
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Description

2,3-Difluorophenyl chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluorophenyl chloroformate can be synthesized through the reaction of 2,3-difluorophenol with phosgene in the presence of a base. The reaction typically takes place in an organic solvent such as toluene or dichloromethane. The process involves the following steps:

  • Dissolving 2,3-difluorophenol in the solvent.
  • Cooling the solution to 0°C.
  • Slowly adding phosgene gas while maintaining the temperature.
  • Adding a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
  • Isolating the product by filtration and purification .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorophenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluorophenyl chloroformate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of intermediates and derivatives.

    Biology: In the derivatization of biological molecules for analysis by gas chromatography and mass spectrometry.

    Medicine: In the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-difluorophenyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved include the formation of carbamates, carbonate esters, and mixed anhydrides through nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl Chloroformate
  • Ethyl Chloroformate
  • Phenyl Chloroformate
  • Benzyl Chloroformate

Uniqueness

2,3-Difluorophenyl chloroformate is unique due to the presence of fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the products formed. The fluorine atoms can enhance the compound’s stability and alter its electronic properties compared to non-fluorinated chloroformates .

Properties

Molecular Formula

C7H3ClF2O2

Molecular Weight

192.55 g/mol

IUPAC Name

(2,3-difluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3ClF2O2/c8-7(11)12-5-3-1-2-4(9)6(5)10/h1-3H

InChI Key

IUSYIPWZPSPTSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(=O)Cl

Origin of Product

United States

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